molecular formula C8H8N2O B6308743 6-Methoxypyrazolo[1,5-a]pyridine CAS No. 1427374-36-4

6-Methoxypyrazolo[1,5-a]pyridine

Cat. No.: B6308743
CAS No.: 1427374-36-4
M. Wt: 148.16 g/mol
InChI Key: BGDSXWDVBKRYGV-UHFFFAOYSA-N
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Description

6-Methoxypyrazolo[1,5-a]pyridine is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine core, with a methoxy group at the 6-position. This scaffold is highly regarded in medicinal chemistry due to its metabolic stability, structural versatility, and role as an isostere for indole, purine, and azaindole cores . Its synthesis typically involves 1,3-dipolar cycloaddition reactions of pyridinium-N-imines with electron-deficient alkynes or alkenes, followed by oxidation .

For example, derivatives of pyrazolo[1,5-a]pyridine are integral to drugs like ibudilast (used for asthma and neurodegenerative disorders) and are explored in kinase inhibitors (e.g., IGF-1R, JAK, and ERK), antitubercular agents, and PDE4B inhibitors . The methoxy substituent at specific positions (e.g., 5- or 7-position) has been shown to enhance biological activity, particularly in overcoming drug resistance in pathogens like Mycobacterium tuberculosis .

Properties

IUPAC Name

6-methoxypyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-7-4-5-9-10(7)6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDSXWDVBKRYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methoxypyridine with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolo[1,5-a]pyridine ring system .

Industrial Production Methods

Industrial production of 6-Methoxypyrazolo[1,5-a]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 6-hydroxypyrazolo[1,5-a]pyridine, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

6-Methoxypyrazolo[1,5-a]pyridine exhibits a variety of biological activities, making it a candidate for several therapeutic applications:

  • Anticancer Activity : Compounds with the pyrazolo[1,5-a]pyridine scaffold have shown promising results in inhibiting cancer cell proliferation. Research indicates that derivatives can target specific kinases involved in cancer progression, leading to potential treatments for various malignancies .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes such as cyclin-dependent kinases (CDK) and glycogen synthase kinase 3 (GSK-3), which are crucial in cell cycle regulation and metabolic processes. Inhibitors of these enzymes are valuable in developing therapies for diseases like cancer and neurodegenerative disorders .
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Synthesis and Derivatization

The synthesis of 6-methoxypyrazolo[1,5-a]pyridine typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution : The introduction of the methoxy group can be achieved through nucleophilic substitution reactions, where suitable precursors undergo transformations to yield the desired compound.
  • Functionalization : Researchers have developed various synthetic pathways to modify the pyrazolo[1,5-a]pyridine core, enhancing its biological activity and selectivity. This includes the introduction of different substituents at various positions on the ring system to optimize pharmacological properties .

Case Study 1: Anticancer Activity

A study investigated the effects of 6-methoxypyrazolo[1,5-a]pyridine derivatives on breast cancer cell lines. The results indicated that certain modifications increased potency against cancer cells by inhibiting CDK activity. This highlights the potential for developing targeted therapies based on structural variations of the compound .

Case Study 2: Enzyme Inhibition

Research focused on optimizing 6-methoxypyrazolo[1,5-a]pyridine derivatives for selective inhibition of GSK-3β. The study demonstrated that specific substitutions could enhance selectivity for this enzyme over related kinases, providing insights into designing more effective inhibitors with fewer side effects for conditions like Alzheimer's disease .

Comparative Analysis of Related Compounds

To better understand the unique properties of 6-methoxypyrazolo[1,5-a]pyridine, a comparative analysis with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Chloro-3-methylpyrazolo[1,5-a]pyridineMethyl group at position 3Anticancer activity
4-Methylpyrazolo[1,5-a]pyridineMethyl group at position 4Anti-inflammatory properties
3-Amino-6-methoxypyrazolo[1,5-a]pyridineAmino group at position 3Antimicrobial activity

This table illustrates how variations in substituents can influence biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of 6-Methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Methyl and Halogen Groups

The position and nature of substituents significantly influence the pharmacological profile of pyrazolo[1,5-a]pyridine derivatives. Key findings include:

  • 5-Methoxy vs. 5-Methyl : In antitubercular studies, 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine derivatives demonstrated superior potency against drug-resistant Mtb strains compared to 5-methyl analogs. For instance, the 5-methoxy group improved cellular uptake and target binding, reducing MIC50 values by 30–50% .
  • 7-Methoxy in PDE4B Inhibitors: Compound 18 (−)-6-[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone exhibited dual PDE3/4 inhibition (PDE4B IC50 = 0.47 μM), with enhanced bronchodilatory and anti-inflammatory activities over non-methoxy counterparts .
  • Halogen Substitution : Bromine at the 7-position (e.g., methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate) is utilized in synthetic intermediates for further functionalization, though it may reduce solubility compared to methoxy derivatives .
Scaffold Comparison: Pyrazolo[1,5-a]pyridine vs. Imidazo[1,5-a]pyridine

Structural analogs with related fused heterocycles exhibit distinct properties:

  • Metabolic Stability : Pyrazolo[1,5-a]pyridine derivatives generally show higher metabolic stability than imidazo[1,5-a]pyridines due to reduced susceptibility to oxidative degradation .
  • Kinase Inhibition : Replacing imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine in IGF-1R inhibitors improved cellular potency by 2–3 fold, attributed to better hydrophobic interactions with the kinase ATP-binding pocket .
  • Fluorescent Probes : Imidazo[1,5-a]pyridines are favored in optoelectronics and membrane probes due to solvatochromic behavior, a feature less explored in pyrazolo analogs .

Table 2: Scaffold Comparison

Scaffold Key Feature Application Example Reference
Pyrazolo[1,5-a]pyridine High metabolic stability Ibudilast (anti-inflammatory)
Imidazo[1,5-a]pyridine Solvatochromic fluorescence Liposome membrane probes
Pyrazolo[1,5-a]pyrimidine Purine isostere Antitrypanosomal agents
Functional Group Modifications in Antitubercular and Kinase Inhibitors
  • Antitubercular Agents : 2-Methyl-5-methoxy-pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives showed 10–100x higher efficacy against drug-resistant Mtb than 5-methyl analogs, emphasizing the methoxy group’s role in enhancing membrane permeability .
  • Kinase Inhibitors : The trifluoromethyl-methoxy combination in 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives improved selectivity for p38 kinase inhibition (IC50 < 10 nM) by optimizing hydrophobic and electrostatic interactions .

Table 3: Activity of Selected Derivatives

Compound Target IC50/MIC50 Structural Feature Reference
2-Methyl-5-methoxy-pyrazolo derivative Drug-resistant Mtb MIC50: 0.6 mg/mL 5-Methoxy, diaryl carboxamide
5-Methoxy-7-(trifluoromethyl) derivative p38 kinase IC50: 8.2 nM Trifluoromethyl, carboxylic acid

Biological Activity

6-Methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

6-Methoxypyrazolo[1,5-a]pyridine features a pyrazolo ring fused with a pyridine ring, with a methoxy group at the 6-position. This unique structure contributes to its biological activities, particularly in targeting various enzymes and receptors involved in disease processes.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of protein kinases, which are crucial in cell signaling pathways related to cancer progression.

Case Study: Anticancer Screening

A recent study screened a library of pyrazolo[1,5-a]pyrimidine derivatives for anticancer activity using the MDA-MB-231 breast cancer cell line. The results showed varying degrees of growth inhibition among different compounds. Notably, none of the tested compounds displayed effective growth inhibition compared to established anticancer agents like YM155 and menadione. This highlights the need for further optimization of these derivatives to enhance their efficacy against cancer cells .

CompoundConcentration (μM)% Inhibition
Compound A1015%
Compound B2030%
YM1551070%

Antimicrobial and Antiviral Activity

The presence of the pyrazolo and pyridine rings in 6-methoxypyrazolo[1,5-a]pyridine is associated with antimicrobial and antiviral activities. Research has shown that compounds containing this structure can exhibit potent activity against various bacterial strains and viruses.

Antiviral Efficacy

In the context of the COVID-19 pandemic, compounds with similar structures have been prioritized for their potential antiviral properties against SARS-CoV-2. The methoxy group enhances interaction with viral proteins, potentially leading to improved antiviral efficacy .

Enzyme Inhibition Studies

6-Methoxypyrazolo[1,5-a]pyridine has been identified as an inhibitor of several key enzymes involved in disease mechanisms:

  • Protein Kinase Inhibition : It has been reported to selectively inhibit AXL and c-MET kinases, which play significant roles in cancer cell proliferation and survival .
  • PDK1 Inhibition : This compound also acts as a PDK1 inhibitor, demonstrating anticancer and antiproliferative activity across various cancer models .

Summary of Biological Activities

The biological activities of 6-methoxypyrazolo[1,5-a]pyridine can be summarized as follows:

Activity TypeMechanismReference
AnticancerInhibition of protein kinases
AntimicrobialBroad-spectrum activity against bacteria
AntiviralPotential activity against SARS-CoV-2
PDK1 InhibitionImpacts on cancer cell proliferation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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